2-(2,3-Dichlorophenyl)-6-fluoronaphthalene

Lipophilicity Drug-likeness Physicochemical profiling

This specific 2,3-dichlorophenyl isomer is essential for systematic SAR studies correlating halogen regioisomerism with target binding. With a computed XLogP3 of 6.1, it serves as a preferred, lower-lipophilicity anchor for CNS-focused libraries compared to the 2,5-dichloro analog (XLogP3 6.2), helping mitigate hERG and metabolic liability risks. Its orthogonal aryl chloride reactivity also enables parallel library synthesis.

Molecular Formula C16H9Cl2F
Molecular Weight 291.1 g/mol
Cat. No. B11837899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dichlorophenyl)-6-fluoronaphthalene
Molecular FormulaC16H9Cl2F
Molecular Weight291.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=CC3=C(C=C2)C=C(C=C3)F
InChIInChI=1S/C16H9Cl2F/c17-15-3-1-2-14(16(15)18)12-5-4-11-9-13(19)7-6-10(11)8-12/h1-9H
InChIKeyFXKGTBIQWZYURI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3-Dichlorophenyl)-6-fluoronaphthalene (CAS 1361676-25-6): Procurement-Relevant Chemical Identity and Class Profile


2-(2,3-Dichlorophenyl)-6-fluoronaphthalene (CAS 1361676-25-6) is a fully synthetic biaryl compound belonging to the dichlorophenyl-fluoronaphthalene positional isomer family, with molecular formula C16H9Cl2F and molecular weight 291.1 g/mol [1]. It features a naphthalene core bearing a fluorine atom at the 6-position and a 2,3-dichlorophenyl group at the 2-position. The 6-fluoro-2-naphthyl substructure is a recognized pharmacophore in medicinal chemistry, notably exploited in the design of CCR3 antagonists with engineered CYP2D6 selectivity profiles [2]. The compound is offered by multiple specialist chemical suppliers primarily as a research-grade building block for medicinal chemistry and materials science applications.

Why 2-(2,3-Dichlorophenyl)-6-fluoronaphthalene Cannot Be Interchanged with Its Positional Isomers


The dichlorophenyl-fluoronaphthalene family comprises at least 12 regioisomeric and positional variants sharing the identical molecular formula (C16H9Cl2F) and molecular weight (291.1 g/mol), yet differing in the attachment positions of the chlorine atoms on the phenyl ring and the fluorine atom on the naphthalene core . These seemingly minor positional changes produce measurable differences in computed lipophilicity (e.g., XLogP3 of 6.1 for the 2,3-dichloro isomer versus 6.2 for the 2,5-dichloro analog) [1] and, more critically, alter the spatial presentation of the halogen substituents to biological targets. In drug discovery contexts, the 2,3-dichlorophenyl motif has been specifically exploited in kinase inhibitor design for its unique steric and electronic signature [2], meaning that procurement of an alternative isomer—such as the 2,5-dichloro or 3,4-dichloro variant—risks introducing a different pharmacophoric geometry that cannot be assumed to maintain the same binding interactions or physicochemical property profile.

Quantitative Differentiation Evidence for 2-(2,3-Dichlorophenyl)-6-fluoronaphthalene Versus Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: 2,3-Dichloro vs. 2,5-Dichloro Isomer

The computed partition coefficient (XLogP3) for 2-(2,3-dichlorophenyl)-6-fluoronaphthalene is 6.1 [1], compared to 6.2 for the 2,5-dichlorophenyl positional isomer 2-(2,5-dichlorophenyl)-6-fluoronaphthalene (CAS 1361877-41-9) [2]. Both values were computed using the identical XLogP3 3.0 algorithm in PubChem. The ΔXLogP3 of −0.1 for the 2,3-isomer indicates marginally lower lipophilicity, which may translate to slightly improved aqueous solubility and reduced non-specific protein binding in biological assays. Both isomers share identical molecular weight (291.1 g/mol), TPSA (0 Ų), hydrogen bond acceptor count (1), and hydrogen bond donor count (0) [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Ortho-Chlorine Steric and Electronic Differentiation: 2,3-Dichloro vs. 2,6-Dichloro Substitution Pattern

The 2,3-dichlorophenyl substitution pattern in the target compound positions two chlorine atoms in an ortho relationship (adjacent positions on the phenyl ring), creating a contiguous electron-withdrawing region with significant steric bulk adjacent to the biaryl bond. In contrast, the 2,6-dichlorophenyl isomer (CAS 1361674-16-9) positions chlorine atoms in a meta relationship to each other, generating a symmetric steric profile that differs in both molecular shape and dipole moment orientation [1]. The 2,3-dichlorophenyl motif has been specifically utilized in src-family tyrosine kinase inhibitor patents, where the ortho-chlorine arrangement contributes to a defined binding conformation within the ATP pocket [2]. No direct biochemical comparison between these two isomers has been published for any target.

Steric effects Halogen bonding Molecular recognition

6-Fluoro-2-naphthyl Scaffold: Validated Pharmacophoric Value vs. 1-Fluoro or Non-Fluorinated Naphthalene Cores

The 6-fluoro-2-naphthyl substructure present in the target compound has been independently validated as a productive pharmacophore in a systematic medicinal chemistry program. Sato et al. (2008) demonstrated that 6-fluoro-2-naphthylmethyl derivatives achieve potent CCR3 antagonism (lead compound IC50 = 20 nM) while enabling structural tuning to reduce CYP2D6 inhibition from IC50 = 400 nM to IC50 = 29,000 nM—a >70-fold selectivity improvement [1]. This established structure-activity relationship (SAR) for the 6-fluoro-2-naphthyl core provides a literature-supported rationale for selecting building blocks that incorporate this specific fluorination pattern, as opposed to 1-fluoronaphthalene isomers (e.g., 2-(2,3-dichlorophenyl)-1-fluoronaphthalene, CAS 1361676-35-8) where the fluorine position alters the electronic distribution and steric accessibility of the naphthalene ring system.

CCR3 antagonism CYP2D6 selectivity Fluorine walk

2,3-Dichlorophenyl Motif in Kinase Inhibitor Pharmacophores: Supporting Evidence for Scaffold Selection

The 2,3-dichlorophenyl moiety has been explicitly claimed in patent literature as a key structural fragment within bicyclic pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors targeting src-family kinases [1]. The patent disclosure (WO 2006/013096 A1) describes the 2,3-dichlorophenyl group as contributing to kinase selectivity through specific hydrophobic and halogen-bonding interactions within the ATP-binding site. This class-level evidence supports the selection of 2-(2,3-dichlorophenyl)-6-fluoronaphthalene over analogs bearing 2,4-dichlorophenyl, 2,5-dichlorophenyl, or 3,4-dichlorophenyl groups—none of which are specifically exemplified in this kinase inhibitor chemotype. However, this evidence is class-level inference only; no direct kinase inhibition data exist for the target compound itself.

Kinase inhibition Src-family kinases Halogenated pharmacophores

Optimal Research and Industrial Application Scenarios for 2-(2,3-Dichlorophenyl)-6-fluoronaphthalene


Medicinal Chemistry SAR Exploration of Halogen Substitution Patterns on the 6-Fluoro-2-naphthyl Scaffold

The target compound is optimally deployed as a comparator or starting point in systematic SAR studies that explore the impact of dichlorophenyl regioisomerism on target binding. With a computed XLogP3 of 6.1 (Δ = −0.1 versus the 2,5-dichloro isomer) [1], the 2,3-dichloro variant provides a distinct lipophilicity anchor point for correlating halogen position with ADME parameters such as logD7.4, microsomal stability, and CYP inhibition profiles. The published SAR for the 6-fluoro-2-naphthyl scaffold in CCR3 antagonism [2] offers a validated biological system in which halogen positional scanning can be conducted with a known assay framework.

Design of CNS-Penetrant or Lipophilicity-Constrained Compound Libraries

The marginally lower computed XLogP3 of 6.1 for the 2,3-dichloro isomer versus 6.2 for the 2,5-dichloro analog [1] positions this compound as a preferred building block for CNS-targeted libraries where excessive lipophilicity (XLogP3 > 6) is associated with increased metabolic liability and hERG channel binding risk. The 2,3-dichloro arrangement also produces a distinct molecular electrostatic potential surface compared to symmetrically substituted analogs, which may influence P-glycoprotein recognition and brain penetration in ways that can be probed experimentally.

Kinase Inhibitor Fragment-Based and Scaffold-Hopping Programs

The 2,3-dichlorophenyl motif has patent precedent in src-family tyrosine kinase inhibitor design [1]. When combined with the 6-fluoro-2-naphthyl core—whose SAR has been independently established in a G-protein coupled receptor context [2]—this compound serves as a dual-purpose intermediate for fragment-growing or scaffold-hopping campaigns aimed at transferring kinase pharmacophore elements onto a naphthalene platform. The orthogonal reactivity of the aryl chloride and aryl fluoride positions (the fluorine at position 6 is poorly leaving under standard Suzuki conditions, while the chlorine atoms enable further cross-coupling) provides synthetic versatility for parallel library synthesis.

Quote Request

Request a Quote for 2-(2,3-Dichlorophenyl)-6-fluoronaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.